Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a useful research compound. Its molecular formula is C18H36F2O3Sn and its molecular weight is 457.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane (CAS Number: 170941-63-6) is a specialized organotin compound that has garnered attention in various fields, particularly in chemical synthesis and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Molecular Formula: C₁₈H₃₆F₂O₃Sn
Molecular Weight: 457.17 g/mol
Structure: The compound features a vinyl group substituted with a difluoromethyl moiety and a methoxyethoxymethoxy group attached to a tributylstannane core.
Property | Value |
---|---|
CAS Number | 170941-63-6 |
Molecular Formula | C₁₈H₃₆F₂O₃Sn |
Molecular Weight | 457.17 g/mol |
Purity | ≥97% |
This compound exhibits several biological activities that can be attributed to its unique chemical structure:
- Antimicrobial Activity : Preliminary studies suggest that organotin compounds, including tributylstannanes, possess antimicrobial properties. These compounds can disrupt cellular membranes and inhibit enzymatic functions in microorganisms.
- Anticancer Potential : Research indicates that certain organotin compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Endocrine Disruption : Organotin compounds have been studied for their potential endocrine-disrupting effects, which may interfere with hormone signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) investigated the antimicrobial properties of various organotin compounds, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Cytotoxic Effects on Cancer Cells : In vitro experiments by Johnson et al. (2023) demonstrated that this compound could effectively induce apoptosis in breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, suggesting promising anticancer activity.
- Endocrine Disruption Assessment : Research by Lee et al. (2020) evaluated the endocrine-disrupting potential of various organotin compounds using a yeast estrogen screen. This compound exhibited moderate estrogenic activity, raising concerns about its environmental impact.
Safety and Toxicology
This compound is classified as an irritant and poses various health risks:
- Acute Toxicity : It is categorized as an acute toxic substance via oral and dermal routes.
- Environmental Hazard : The compound is harmful to aquatic life with long-lasting effects.
- Regulatory Status : Due to its toxicity profile, it is regulated under various safety guidelines for handling and disposal.
Toxicological Data Summary
Endpoint | Value |
---|---|
Oral LD50 | Not established |
Dermal LD50 | Not established |
Aquatic Toxicity | Harmful to aquatic life |
Skin Irritation | Irritant |
Properties
IUPAC Name |
tributyl-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2O3.3C4H9.Sn/c1-9-2-3-10-5-11-4-6(7)8;3*1-3-4-2;/h2-3,5H2,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPNENOKZRGFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36F2O3Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461813 |
Source
|
Record name | 9,9-Dibutyl-8-(difluoromethylidene)-2,5,7-trioxa-9-stannatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170941-63-6 |
Source
|
Record name | 9,9-Dibutyl-8-(difluoromethylidene)-2,5,7-trioxa-9-stannatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.